molecular formula C10H6O3 B1627413 2-Benzofuranglyoxylaldehyde CAS No. 40749-31-3

2-Benzofuranglyoxylaldehyde

Cat. No.: B1627413
CAS No.: 40749-31-3
M. Wt: 174.15 g/mol
InChI Key: JAAVOKJKWKKIGF-UHFFFAOYSA-N
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Description

Contextual Significance of Benzofuran (B130515) Derivatives in Chemical Science

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, serves as a foundational scaffold for a multitude of molecules with profound implications in science and technology. Current time information in Bangalore, IN.acs.orgcuestionesdefisioterapia.com First synthesized in 1870, the benzofuran ring is a structural motif found in numerous natural products and synthetic compounds. acs.orgnih.gov This prevalence has spurred extensive research, revealing a wide spectrum of biological activities and material applications.

In medicinal chemistry, benzofuran derivatives are highly valued and have been investigated for a vast array of pharmacological activities. nih.govnovapublishers.com These include potential uses as anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal agents. nih.govwisdomlib.orgnih.gov The structural framework of benzofurans allows for diverse modifications, making them versatile building blocks in drug discovery and development. nih.govnovapublishers.com For instance, certain benzofuran derivatives have been explored as potential treatments for diseases like diabetes, Alzheimer's, and epilepsy. acs.orgnih.gov Beyond medicine, these compounds are also integral to materials science, with applications as fluorescent sensors, brightening agents, and in the development of organic photovoltaics and field-effect transistors. nih.govwisdomlib.orgnumberanalytics.com The broad utility of the benzofuran core underscores the importance of studying its varied derivatives. researchgate.net

Unique Structural Features and Chemical Reactivity Potential of 2-Benzofuranglyoxylaldehyde

This compound distinguishes itself through the strategic placement of a glyoxylaldehyde group at the second position of the benzofuran nucleus. This substituent, which is an α-keto-aldehyde (-COCHO), is a key determinant of the molecule's chemical behavior. The structure features two adjacent carbonyl groups, which imparts a high degree of electrophilicity and a versatile reaction profile.

The inherent reactivity of this dicarbonyl moiety makes this compound a valuable intermediate in organic synthesis. The aldehyde and ketone functionalities can undergo selective reactions with a variety of nucleophiles. For example, the aldehyde group is generally more reactive towards nucleophilic attack than the ketone group. This differential reactivity allows for controlled, stepwise transformations, enabling the construction of more complex molecular architectures. The electron-withdrawing nature of the glyoxylaldehyde group also influences the electronic properties of the entire benzofuran ring system. Theoretical approaches, such as those based on density functional theory (DFT), are often used to analyze the reactivity profiles of such molecules, identifying the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Historical Development and Current Landscape of this compound Studies

While the broader class of benzofurans has been a subject of chemical inquiry since the 19th century, specific and detailed research on this compound is more contemporary. acs.orgnih.gov Early work on benzofuran chemistry laid the groundwork for the synthesis of various derivatives. Modern synthetic methods, often employing transition metal catalysts like palladium, have made substituted benzofurans, including those with complex functional groups, more accessible. numberanalytics.comresearchgate.net

The current research landscape sees this compound primarily utilized as a versatile building block in the synthesis of more complex heterocyclic systems. For example, it has been used as a precursor in cascade reactions to synthesize substituted imidazoles and pyrazines. molaid.com These synthetic strategies leverage the dual reactivity of the glyoxylaldehyde moiety to construct new ring systems in an efficient manner. The ongoing interest in novel therapeutic agents and functional materials continues to drive the exploration of reactions involving this compound.

Overview of Key Research Areas in this compound Chemistry

Research involving this compound is predominantly concentrated within the realm of synthetic organic chemistry and its applications. The primary focus is its role as a reactive intermediate for the construction of novel molecular frameworks. Key research areas include:

Heterocyclic Synthesis: The compound's dicarbonyl feature is exploited in condensation reactions with various dinucleophiles to create new heterocyclic rings. This is a cornerstone of its application, providing pathways to libraries of compounds for biological screening. molaid.com

Multicomponent Reactions: Its structure is well-suited for multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering an efficient route to molecular diversity. numberanalytics.com

Medicinal Chemistry Scaffolding: As a derivative of the "privileged" benzofuran scaffold, the synthetic products derived from this compound are often evaluated for potential biological activities. The goal is to discover new lead compounds for drug development. nih.govmdpi.com

Catalysis: The development of new catalytic methods, including organocatalysis and photocatalysis, for the transformation of compounds like this compound is an active area of investigation, aiming for more sustainable and efficient chemical processes. rsc.org

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzofuran-2-yl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAVOKJKWKKIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596551
Record name (1-Benzofuran-2-yl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40749-31-3
Record name (1-Benzofuran-2-yl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzofuranglyoxylaldehyde

Control of Regioselectivity and Stereoselectivity in Synthetic Routes

The concepts of regioselectivity and stereoselectivity are fundamental in organic synthesis, dictating the spatial orientation and position of chemical bond formation.

Regioselectivity

In the context of synthesizing 2-Benzofuranglyoxylaldehyde, regioselectivity is primarily a consideration during the formation of the benzofuran (B130515) ring system itself, rather than the subsequent oxidation of the acetyl group. The synthesis of substituted benzofurans often starts from substituted phenols and involves cyclization reactions. The position of the substituents on the starting phenol (B47542) will determine the regiochemical outcome of the final benzofuran. For instance, in syntheses involving the reaction of a substituted phenol with a propargyl group followed by cyclization, the regioselectivity of the cyclization will determine the substitution pattern on the benzene (B151609) ring of the benzofuran.

Once 2-acetylbenzofuran (B162037) is formed, the subsequent oxidation to this compound is a functional group transformation that does not typically present regioselectivity challenges, as the reaction selectively occurs at the α-methyl group of the acetyl moiety.

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. rsc.org this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers or diastereomers. As such, the direct synthesis of this compound does not involve the creation of stereocenters, and therefore, stereoselectivity is not a direct concern in the final synthetic step.

However, stereoselectivity could become a critical factor in subsequent reactions involving this compound. For example, if the glyoxal (B1671930) were to be used as a substrate in a reaction that generates a new stereocenter, the use of a chiral catalyst or auxiliary could lead to an enantioselective or diastereoselective outcome.

Scale-Up Considerations and Process Optimization for this compound

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness. The optimization of the synthesis of this compound, likely from 2-acetylbenzofuran, would involve a systematic approach to improve the manufacturing process. chem960.com

Key aspects of process optimization include:

Analysis of Current Production Processes: A thorough evaluation of the existing laboratory-scale synthesis is the first step. This involves gathering data on reaction times, yields, and the purity of the product. chem960.com

Workflow and Resource Allocation: Streamlining the flow of materials and optimizing the use of equipment and personnel can lead to significant improvements in efficiency. chem960.com

Table 1: Key Parameters for Process Optimization of this compound Synthesis

ParameterLaboratory Scale ConsiderationScale-Up and Optimization Strategy
Starting Material High-purity 2-acetylbenzofuran.Sourcing of cost-effective 2-acetylbenzofuran; establishing quality control for incoming material.
Oxidizing Agent Use of stoichiometric selenium dioxide or other specialized reagents.Evaluation of catalytic oxidation systems (e.g., using a transition metal catalyst and a co-oxidant like air or hydrogen peroxide) to reduce waste and cost.
Solvent Typically aprotic solvents like dioxane or THF.Investigation of greener solvent alternatives; optimization of solvent volume to improve reaction concentration and throughput.
Reaction Temperature Often reflux temperatures.Precise temperature control to minimize side reactions and improve selectivity; use of jacketed reactors for efficient heat transfer.
Reaction Time Monitored by TLC or GC-MS until starting material is consumed.Implementation of in-process controls (e.g., HPLC) to monitor reaction progress and determine the optimal endpoint, avoiding over-oxidation.
Work-up and Isolation Extraction with organic solvents and column chromatography.Development of a streamlined work-up procedure, such as crystallization or distillation, to avoid chromatography, which is not ideal for large-scale production.
Purification Chromatographic purification.Optimization of crystallization conditions (solvent, temperature profile) to achieve the desired purity without the need for chromatography.
Waste Management Disposal of solvent and reagent waste.Implementation of a waste treatment plan; recovery and recycling of solvents where feasible.

Process optimization is an ongoing effort that involves continuous monitoring and refinement. researchgate.net By systematically addressing these parameters, the synthesis of this compound can be made more efficient, economical, and environmentally friendly for large-scale production.

Advanced Spectroscopic Characterization Techniques in 2 Benzofuranglyoxylaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org By analyzing the magnetic properties of atomic nuclei, NMR allows chemists to deduce the connectivity and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is particularly sensitive to the chemical environment of hydrogen atoms (protons) in a molecule. libretexts.org The chemical shift of a proton, its integration, and its spin-spin splitting pattern provide a wealth of information about its neighboring atoms and functional groups. libretexts.org

In the context of 2-Benzofuranglyoxylaldehyde, ¹H NMR is crucial for confirming the presence of the aldehyde proton, the protons on the benzofuran (B130515) ring, and for assessing the isomeric purity of the sample. The distinct chemical shifts of the aromatic protons can help to confirm the substitution pattern on the benzofuran ring. Furthermore, the presence of any impurity protons would be readily detectable, allowing for a quantitative assessment of the sample's purity. sigmaaldrich.com

Proton Type Expected Chemical Shift (ppm) Splitting Pattern
Aldehyde Proton (-CHO)9.5 - 10.5Singlet
Furan (B31954) Ring Proton7.0 - 8.0Doublet or Multiplet
Benzene (B151609) Ring Protons7.2 - 7.8Multiplets

Table 1: Predicted ¹H NMR Spectral Data for this compound. Note that actual chemical shifts can be influenced by the solvent and other molecular structural features.

While ¹H NMR provides information about the hydrogen atoms, Carbon-13 (¹³C) NMR spectroscopy probes the carbon skeleton of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org This technique is invaluable for confirming the number of distinct carbon environments in this compound.

The chemical shifts in a ¹³C NMR spectrum are spread over a much wider range than in ¹H NMR, which minimizes signal overlap and allows for the clear identification of different types of carbon atoms, such as those in the carbonyl groups, the aromatic ring, and the furan ring. libretexts.orgoregonstate.edu

Carbon Type Expected Chemical Shift (ppm)
Aldehyde Carbonyl (C=O)185 - 200
Ketone Carbonyl (C=O)195 - 220
Aromatic/Furan Carbons110 - 160

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound. The exact shifts provide a fingerprint for the molecule's carbon framework.

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, offering deeper insights into the molecular structure that are not available from 1D spectra. youtube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in establishing the connectivity of the protons on the benzofuran ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate the chemical shifts of protons directly attached to carbon atoms. sdsu.eduprinceton.edu This is a powerful tool for assigning the signals in the ¹³C spectrum by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule by observing long-range correlations. emerypharma.com For instance, the correlation between the aldehyde proton and the carbons of the benzofuran ring can definitively establish the position of the glyoxylaldehyde group.

While most NMR spectroscopy is performed on solutions, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. libretexts.org In the solid state, interactions that are averaged out in solution, such as chemical shift anisotropy and dipolar couplings, become apparent and can provide detailed structural information. libretexts.org For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, and ssNMR is a key technique for their characterization. figshare.com Magic Angle Spinning (MAS) is a common technique used in ssNMR to improve resolution by averaging out anisotropic interactions. libretexts.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone of chemical analysis, providing information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). csic.esscirp.org This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₁₀H₆O₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Technique Information Obtained Application to this compound
¹H NMR Proton environment, connectivity, and purityIsomeric purity assessment, confirmation of aldehyde and aromatic protons.
¹³C NMR Carbon frameworkConfirmation of the number and type of carbon atoms (carbonyls, aromatic).
COSY ¹H-¹H correlationsEstablishing proton connectivity within the benzofuran ring.
HSQC ¹H-¹³C one-bond correlationsAssigning carbon signals based on attached protons.
HMBC ¹H-¹³C long-range correlationsConfirming the position of the glyoxylaldehyde group and identifying quaternary carbons.
Solid-State NMR Structure in the solid phaseCharacterization of crystalline forms (polymorphism).
HRMS Exact mass and molecular formulaUnambiguous determination of the elemental composition (C₁₀H₆O₃).

Table 3: Summary of Advanced Spectroscopic Techniques and Their Applications in the Analysis of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.org In the context of this compound, MS/MS provides invaluable information about its connectivity and the stability of different substructures. The process involves selecting the molecular ion or a specific precursor ion of this compound, subjecting it to collision-induced dissociation (CID) or other activation methods, and then mass analyzing the fragment ions. nationalmaglab.org

The fragmentation patterns are predictable to a certain extent based on the functional groups present in the molecule. For aldehydes, characteristic fragmentation includes the loss of a hydrogen atom (M-1) or the formyl radical (M-29, loss of CHO). libretexts.org Given the structure of this compound, which contains both an aldehyde and a ketone, as well as an aromatic benzofuran core, a complex fragmentation spectrum is expected. Common fragmentation pathways for aromatic compounds often involve cleavages that maintain the stable aromatic ring structure. libretexts.org

The interpretation of the MS/MS spectrum of this compound would involve identifying key fragment ions and proposing fragmentation mechanisms. For instance, cleavage of the bond between the two carbonyl groups could lead to the formation of a benzofuranoyl cation and a formyl radical. The stability of the resulting fragments plays a crucial role in determining the observed fragmentation pattern. acdlabs.com The use of soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can help in preserving the molecular ion for subsequent MS/MS analysis. acdlabs.com

A hypothetical fragmentation pattern for this compound could include the following key fragments:

Fragment Ion (m/z) Proposed Structure/Loss
[M-H]⁺Loss of a hydrogen radical
[M-CHO]⁺Loss of the formyl group
[Benzofuran-C=O]⁺Cleavage between the two carbonyls
[Benzofuran]⁺Loss of the glyoxylaldehyde side chain

This table represents hypothetical data and requires experimental verification.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex matrices. mst.or.jppitt.edu

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. imist.ma For this compound, GC-MS analysis would involve vaporizing the sample and separating it on a GC column before it enters the mass spectrometer for detection. imist.ma The retention time in the gas chromatogram provides information about the analyte's volatility and interaction with the stationary phase, while the mass spectrum provides its unique fingerprint, allowing for confident identification. imist.masciensage.info GC-MS is particularly useful for quantifying the compound in various samples and for identifying impurities. researchgate.netnih.gov The use of high-resolution capillary columns in GC can provide excellent separation of isomers and related compounds. sciensage.info

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. pitt.edu For this compound, LC-MS offers the advantage of analyzing the compound without the need for derivatization, which might be necessary for GC analysis. The separation is achieved using high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer. mst.or.jp Common ionization techniques used in LC-MS include ESI and APCI. mst.or.jppitt.edu LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, allows for highly selective and sensitive detection of this compound in complex mixtures by monitoring specific precursor-to-product ion transitions. mst.or.jp This is particularly valuable in metabolomics or environmental analysis where the compound might be present at trace levels. nih.gov

Technique Applicability to this compound Key Information Provided
GC-MSSuitable if the compound is sufficiently volatile and thermally stable.Retention time, mass spectrum for identification and quantification. imist.maresearchgate.netnih.gov
LC-MSIdeal for direct analysis without derivatization.Retention time, mass spectrum for identification and quantification. mst.or.jppitt.edu
LC-MS/MSHigh selectivity and sensitivity for trace analysis.Specific fragmentation patterns for confirmation and quantification in complex matrices. mst.or.jpnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in this compound and analyzing its molecular vibrations. uobabylon.edu.iqhoriba.com

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. libretexts.org The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. scispace.comresearchgate.net For this compound, the IR spectrum would be expected to show strong characteristic absorptions for the carbonyl groups (C=O) of the aldehyde and ketone. The stretching vibration of the aldehyde C=O typically appears at a higher frequency (around 1740-1720 cm⁻¹) than that of the ketone C=O (around 1725-1705 cm⁻¹). The presence of conjugation with the benzofuran ring would likely shift these frequencies to lower wavenumbers. Additionally, characteristic peaks for the C-H stretching of the aldehyde group (around 2830-2695 cm⁻¹) and the aromatic C-H and C=C stretching vibrations of the benzofuran ring would be observed. libretexts.org

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. horiba.com While IR absorption requires a change in the dipole moment during a vibration, a Raman signal arises from a change in the polarizability of the molecule. semi.ac.cn Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C=O stretching vibrations would also be visible in the Raman spectrum. The symmetric vibrations of the benzofuran ring are often strong in the Raman spectrum, providing valuable structural information. mdpi.comaps.org Raman spectroscopy can be particularly useful for studying the compound in aqueous solutions, as water is a weak Raman scatterer. horiba.com

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
Aldehyde C=O Stretch~1740-1720Active
Ketone C=O Stretch~1725-1705Active
Aldehyde C-H Stretch~2830-2695 (often two bands)Active
Aromatic C=C Stretch~1600-1450Strong
Aromatic C-H Stretch>3000Active
C-O-C Stretch (furan ring)~1250-1050Active

This table represents expected ranges and actual values may vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. uomustansiriyah.edu.iqlibretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are functional groups that absorb light in this region.

This compound possesses an extended conjugated system, including the benzofuran ring and the two carbonyl groups. This conjugation leads to the delocalization of π electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light at longer wavelengths (lower energy).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The intense π → π* transitions arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of the conjugated system. The less intense n → π* transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. nih.gov The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity and the extent of conjugation. uomustansiriyah.edu.iq

Electronic Transition Expected Wavelength Range (nm) Relative Intensity
π → π~250-350High
n → π>300Low

This table represents expected ranges and requires experimental verification.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. cam.ac.uklibretexts.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined with high precision. mpg.dewustl.edu

For this compound, X-ray crystallography can provide a wealth of structural information, including:

Precise bond lengths and bond angles: This data can reveal details about the bonding within the molecule, such as the degree of double-bond character in the C-C bonds of the conjugated system. cam.ac.uk

Conformation of the molecule: It can determine the dihedral angles between the benzofuran ring and the glyoxylaldehyde side chain, revealing the preferred spatial arrangement of the functional groups.

Intermolecular interactions: The analysis of the crystal packing can identify and characterize non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the solid-state structure. cam.ac.uk

Absolute stereochemistry: For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals of this compound. mpg.demdpi.com

Structural Parameter Information Provided by X-ray Crystallography
Bond LengthsInsights into bond order and conjugation effects. cam.ac.uk
Bond AnglesDefines the geometry around each atom. cam.ac.uk
Torsion AnglesDescribes the conformation of the molecule.
Crystal PackingReveals intermolecular interactions in the solid state. cam.ac.uk
Unit Cell DimensionsDefines the basic repeating unit of the crystal lattice. mdpi.com

Reaction Mechanisms and Reactivity Studies of 2 Benzofuranglyoxylaldehyde

Fundamental Reaction Pathways Involving the Aldehyde and Benzofuran (B130515) Moieties

The unique structure of 2-Benzofuranglyoxylaldehyde, featuring an α-keto-aldehyde functional group attached to the C2 position of a benzofuran ring, allows for a diverse range of reactions. The glyoxylaldehyde group is highly electrophilic, making it a prime target for nucleophiles. Concurrently, the benzofuran ring, an electron-rich aromatic system, is susceptible to electrophilic attack.

The glyoxylaldehyde group in this compound possesses two electrophilic carbonyl carbons, rendering it highly susceptible to nucleophilic attack. Generally, aldehydes are more reactive towards nucleophiles than ketones for both steric and electronic reasons. rsc.orgacs.org The aldehyde carbonyl in this compound is therefore expected to be the more reactive site for nucleophilic addition. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. rsc.orgacs.org

The presence of the adjacent ketone carbonyl group can influence the reactivity of the aldehyde. Nucleophilic addition can occur at either the aldehyde or the ketone, with selectivity often dictated by the nature of the nucleophile and the reaction conditions. For instance, sterically hindered nucleophiles would preferentially attack the less hindered aldehyde group.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Expected Product
Cyanide HCN / NaCN Cyanohydrin
Grignard Reagents RMgX Secondary or Tertiary Alcohol
Hydride NaBH₄, LiAlH₄ Diol
Amines RNH₂ Imine / Enamine

This table is illustrative and based on the general reactivity of α-keto aldehydes.

The benzofuran ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. Theoretical studies on benzofused heterocycles confirm the high reactivity of the C2 position. sciforum.net However, in this compound, the C2 position is already substituted. The glyoxylaldehyde group is electron-withdrawing, and therefore deactivates the benzofuran ring towards electrophilic attack and directs incoming electrophiles primarily to the C5 and C7 positions of the benzene (B151609) portion of the ring system. rsc.orgstackexchange.com The formation of a resonance-stabilized carbocation, known as a sigma complex or arenium ion, is a key intermediate in these reactions. stackexchange.com

Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagents Major Product(s)
Bromination Br₂ / FeBr₃ 5-Bromo-2-benzofuranglyoxylaldehyde
Nitration HNO₃ / H₂SO₄ 5-Nitro-2-benzofuranglyoxylaldehyde

This table presents predicted outcomes based on the directing effects of an electron-withdrawing group on the benzofuran ring.

Benzofuran derivatives are known to participate in various cycloaddition reactions, which are powerful methods for constructing complex heterocyclic systems. researchgate.netacs.orgnih.gov While the electron-withdrawing nature of the glyoxylaldehyde group might decrease the reactivity of the benzofuran ring as a diene in Diels-Alder reactions, other cycloaddition pathways remain accessible.

[4+2] Cycloaddition: Benzofuran-derived azadienes have been shown to undergo [4+2] cycloaddition reactions to form fused heterocyclic structures. researchgate.net

[3+2] Cycloaddition: The synthesis of spiro-cyclopentane benzofuran derivatives has been achieved through [3+2] cycloaddition reactions. researchgate.net

[2+2] Cycloaddition: The formation of four-membered rings via [2+2] cycloaddition is another possibility, often promoted photochemically. Computational studies have explored the transition states of such reactions. mdpi.comresearchgate.netnih.govyoutube.com

The dicarbonyl moiety could also potentially engage in cycloaddition reactions with suitable partners.

The glyoxylaldehyde functionality and the benzofuran ring can both undergo oxidation and reduction reactions under appropriate conditions.

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid using a variety of oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). mdpi.comorganic-chemistry.org Selective oxidation of the aldehyde in the presence of the ketone is a potential challenge. The benzofuran ring can be oxidized, often leading to ring-opened products under strong oxidizing conditions. researchgate.net The oxidation of α-hydroxy ketones to α-keto aldehydes is a related transformation that has been studied. researchgate.net

Reduction: Both carbonyl groups of the glyoxylaldehyde moiety can be reduced to hydroxyl groups. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would typically reduce the aldehyde faster than the ketone, potentially allowing for selective reduction. Lithium aluminum hydride (LiAlH₄) is a stronger reducing agent and would likely reduce both carbonyls to form a diol. The reduction of the benzofuran ring, particularly the furan (B31954) portion, can be achieved through catalytic hydrogenation. researchgate.netosti.gov

Table 3: Common Oxidation and Reduction Reactions

Reaction Type Reagent Expected Product
Aldehyde Oxidation Ag₂O, Tollens' Reagent 2-(Benzofuran-2-yl)-2-oxoacetic acid
Full Reduction LiAlH₄ then H₂O 1-(Benzofuran-2-yl)ethane-1,2-diol
Selective Reduction NaBH₄ (controlled) 2-(1-Hydroxy-2-oxoethyl)benzofuran

This table provides illustrative examples based on the known chemistry of aldehydes, ketones, and benzofurans.

Detailed Mechanistic Investigations and Transition State Analysis

Kinetic studies are crucial for understanding reaction mechanisms, including the identification of the rate-determining step (RDS).

Nucleophilic Addition: For nucleophilic additions to carbonyl groups, the initial attack of the nucleophile to form the tetrahedral intermediate is generally the slow, rate-determining step. uomustansiriyah.edu.iq Kinetic studies on the reaction of glyoxal (B1671930) with various nucleophiles have been performed, providing a basis for understanding the reactivity of the glyoxylaldehyde moiety. researchgate.netcaltech.educopernicus.orgcolorado.edu The rate of these reactions is dependent on the concentration of both the carbonyl compound and the nucleophile.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the formation of the resonance-stabilized sigma complex (arenium ion) is the energetically most demanding step and is therefore the rate-determining step. researchgate.netuomustansiriyah.edu.iqmasterorganicchemistry.comquora.com This is due to the temporary disruption of the aromaticity of the benzofuran ring. The subsequent deprotonation to restore aromaticity is a fast process. Kinetic studies on the electrophilic substitution of various benzofuran derivatives support this mechanistic picture. researchgate.net

Table 4: Representative Kinetic Data for Analogous Reactions

Reaction Type Model Substrate Reaction Rate Constant (k) Rate-Determining Step Reference
Nucleophilic Addition Glyoxal Reaction with HSO₃⁻ 1.3 x 10³ M⁻¹s⁻¹ Nucleophilic attack caltech.edu
Electrophilic Substitution Benzofuran Hydrodeoxygenation - Formation of sigma complex osti.gov

This table presents kinetic data from studies on related compounds to illustrate typical reaction rates and identify the RDS. Specific kinetic data for this compound is not currently available.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique to trace the pathways of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of this compound, labeling specific atoms can elucidate the intricate steps of its transformations.

For instance, in a Cannizzaro-type reaction, where one molecule of the aldehyde is oxidized and another is reduced, labeling the aldehyde proton with deuterium (B1214612) (²H) can determine the mechanism of hydride transfer. If the resulting alcohol contains deuterium bonded to the carbinol carbon, it provides strong evidence for a direct intermolecular hydride transfer.

Hypothetical Isotopic Labeling Data for the Cannizzaro Reaction of this compound

Labeled ReactantReagentProduct AnalyzedIsotope LocationMechanistic Implication
2-Benzofuran-α-d¹-glyoxylaldehydeNaOH / H₂O2-Benzofuranyl(deuterio)methanolDeuterium on the α-carbonConfirms intermolecular hydride transfer.
This compoundNaOH / D₂O2-BenzofuranylmethanolNo deuterium on the α-carbonIndicates solvent is not the hydride source.
This compoundNa¹⁸OH / H₂O2-Benzofurancarboxylic acid¹⁸O in the carboxylateSupports nucleophilic attack of hydroxide (B78521) at the carbonyl carbon.

These experiments are fundamental in distinguishing between different possible mechanistic pathways, such as internal versus intermolecular hydride shifts or the specific role of the solvent and catalyst.

Hammett and Taft Analyses for Electronic Effects

The electronic nature of substituents on the benzofuran ring can significantly modulate the reactivity of the glyoxal moiety. Hammett and Taft analyses are quantitative tools to correlate reaction rates with the electronic properties of these substituents.

The Hammett equation, log(k/k₀) = σρ, is particularly useful. Here, k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which reflects the sensitivity of the reaction to electronic effects).

For nucleophilic attacks on the carbonyls of this compound, a positive ρ value is expected, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction by increasing the electrophilicity of the carbonyl carbons. Conversely, electron-donating groups (with negative σ values) would decelerate the reaction.

Predicted Electronic Effects of Substituents on the Rate of Nucleophilic Addition to this compound

Substituent at C5Hammett Constant (σp)Predicted Relative Rate
-NO₂+0.78Fastest
-Br+0.23Faster
-H0.00Reference
-CH₃-0.17Slower
-OCH₃-0.27Slowest

Taft analysis can further dissect these electronic effects into inductive and resonance components, offering a more nuanced understanding of how substituents influence reactivity, particularly when considering steric effects in proximity to the reaction center.

Stereochemical Outcomes and Diastereoselective/Enantioselective Transformations

The two adjacent carbonyl groups of this compound present a platform for complex stereochemical transformations. Reactions at one carbonyl can influence the stereochemical outcome of a subsequent reaction at the other, and the use of chiral auxiliaries, reagents, or catalysts can induce high levels of stereoselectivity.

Diastereoselective Reductions: The reduction of the two carbonyl groups can lead to the formation of a diol with two stereocenters. The relative stereochemistry (syn or anti) of the resulting diol can be controlled by the choice of reducing agent and reaction conditions, often guided by Felkin-Anh or Cram chelation models.

Enantioselective Transformations: The development of enantioselective reactions of this compound is a key area of research, enabling the synthesis of optically active building blocks. This is typically achieved using chiral catalysts.

Examples of Catalytic Enantioselective Transformations

Reaction TypeCatalystProductTypical Enantiomeric Excess (ee)
Asymmetric Aldol (B89426) AdditionChiral Proline DerivativesEnantioenriched β-hydroxy-α-ketoestersOften >90%
Asymmetric HydrogenationChiral Ru- or Rh-phosphine complexesChiral α-hydroxy aldehydes or diolsCan exceed 95%
Asymmetric Transfer HydrogenationChiral Noyori-type catalystsOptically active 1-(2-benzofuranyl)ethane-1,2-diolHigh, often >98%

These methods are crucial for the synthesis of biologically active molecules and chiral ligands where a specific stereoisomer is required.

Solvent Effects and Catalytic Influences on Reactivity

The choice of solvent and the presence of a catalyst are critical parameters that can dramatically alter the rate, selectivity, and even the course of a reaction involving this compound.

Solvent Effects: The polarity of the solvent can have a profound impact. Polar aprotic solvents like DMF or DMSO can accelerate reactions involving anionic nucleophiles by solvating the counter-ion, thus liberating the nucleophile. In contrast, polar protic solvents like ethanol (B145695) or water can solvate both the nucleophile and the electrophilic carbonyl group, potentially slowing down the reaction but also enabling proton transfer steps that may be crucial for the mechanism.

Influence of Solvent Polarity on a Hypothetical Nucleophilic Addition

SolventDielectric ConstantGeneral Effect on Reaction Rate
Toluene2.4Slow
Tetrahydrofuran (THF)7.6Moderate
Acetonitrile (B52724)37.5Fast
Dimethyl Sulfoxide (DMSO)46.7Very Fast

Catalytic Influences:

Acid Catalysis: Lewis or Brønsted acids can activate the carbonyl groups by coordinating to the oxygen atom, increasing their electrophilicity and rendering them more susceptible to attack by weak nucleophiles.

Base Catalysis: Bases are often used to generate nucleophiles in situ (e.g., enolates for aldol reactions) or to catalyze reactions like the Cannizzaro disproportionation.

Organocatalysis: Chiral secondary amines like proline can react with the aldehyde to form nucleophilic enamines or electrophilic iminium ions, facilitating a wide range of enantioselective transformations.

Metal Catalysis: Transition metals are indispensable for many reactions, including reductions (e.g., Pd, Pt, Ru for hydrogenation) and cross-coupling reactions, where the ligand environment around the metal is key to controlling reactivity and selectivity.

The careful selection and optimization of solvents and catalysts are therefore essential for achieving the desired chemical transformation of this compound efficiently and selectively.

Computational Chemistry and Molecular Modeling of 2 Benzofuranglyoxylaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Benzofuranglyoxylaldehyde, which in turn governs its chemical reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. imperial.ac.uk It is frequently employed to determine the optimized molecular geometry and predict the vibrational frequencies of molecules like this compound.

DFT calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, can be used to find the most stable three-dimensional arrangement of atoms in the molecule. stanford.eduresearchgate.net This optimized geometry corresponds to a minimum on the potential energy surface. The calculated bond lengths, bond angles, and dihedral angles provide a precise model of the molecule's structure.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. researchgate.net These calculations predict the frequencies of the fundamental modes of molecular vibration. The predicted vibrational spectra, often presented as wavenumbers (cm⁻¹), can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. researchgate.net For instance, the characteristic stretching frequencies of the carbonyl groups and the aromatic C-H bonds in this compound can be accurately predicted. researchgate.net The effects of electron correlation on these vibrational frequencies can be significant and vary even between structurally similar molecules. uit.no

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
ν(C=O)Aldehyde Carbonyl Stretch1710-1730
ν(C=O)Ketone Carbonyl Stretch1680-1700
ν(C-H)Aromatic C-H Stretch3000-3100
ν(C-O-C)Furan (B31954) Ether Stretch1050-1250

Note: The values presented are illustrative and would be obtained from specific DFT calculations.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. tku.edu.tw These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate calculations of the total electronic energy of a molecule. mdpi.com While computationally more demanding than DFT, ab initio calculations are crucial for obtaining benchmark energies and for systems where DFT may not be sufficiently accurate. uw.edu.plmdpi.com

For this compound, high-accuracy energy calculations can be used to determine its thermodynamic stability, reaction enthalpies, and activation energies for various chemical transformations. The accuracy of these methods allows for a reliable comparison of the relative energies of different isomers or conformers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Quantum chemical calculations are also invaluable for predicting various spectroscopic parameters.

NMR Chemical Shifts: Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nmrfx.orgarxiv.orgorganicchemistrydata.org These calculations provide theoretical chemical shift values (in ppm) that can aid in the assignment of experimental NMR spectra. libretexts.org The predicted shifts are sensitive to the electronic environment of each nucleus, which is influenced by the molecular geometry and the presence of electron-donating or withdrawing groups. ucl.ac.uk

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. faccts.de By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). pearson.comlibretexts.orgchalmers.se For this compound, these calculations can help to understand the nature of the electronic transitions, such as n→π* and π→π* transitions, which are responsible for its absorption in the ultraviolet-visible region. scielo.br

Table 2: Predicted Spectroscopic Parameters for this compound (Illustrative)

ParameterNucleus/TransitionPredicted Value
¹H NMR Chemical Shift (δ)Aldehydic Proton9.5 - 10.5 ppm
¹³C NMR Chemical Shift (δ)Carbonyl Carbons180 - 200 ppm
UV-Vis λmaxπ→π* Transition300 - 350 nm

Note: The values presented are illustrative and would be obtained from specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. wikipedia.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and the interactions with surrounding solvent molecules. researchgate.net

These simulations can reveal the preferred conformations of the glyoxylaldehyde side chain relative to the benzofuran (B130515) ring system. frontiersin.org Understanding the conformational flexibility is crucial as it can influence the molecule's reactivity and biological activity. bonvinlab.orgjinr.ru Furthermore, MD simulations can model the solvation of this compound in different solvents, providing insights into how the solvent environment affects its structure and dynamics. aps.orgrsc.orgnih.gov The interactions between the solute and solvent molecules, such as hydrogen bonding, can be analyzed in detail. cardiff.ac.uk

Reaction Pathway Elucidation through Computational Transition State Search

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, including the identification of transition states. molcas.org A transition state is a first-order saddle point on the potential energy surface that connects reactants and products. scm.com

For this compound, computational transition state searches can be employed to elucidate the mechanisms of various reactions it might undergo. ims.ac.jp Methods like the nudged elastic band (NEB) or dimer method can be used to locate the transition state structure. Once the transition state is found, its energy can be calculated to determine the activation energy of the reaction. This information is critical for understanding the kinetics and feasibility of different reaction pathways. researchgate.net For example, the mechanism of its oxidation, reduction, or nucleophilic addition reactions could be investigated using these computational techniques.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.orgresearchgate.net These models are built by finding a correlation between calculated molecular descriptors and an observed activity or property. longdom.orgmdpi.com

For this compound, QSAR models could be developed to predict its potential biological activities, such as its efficacy as an inhibitor of a particular enzyme. nih.govnih.gov QSPR models could be used to predict various physicochemical properties like solubility, boiling point, or partitioning behavior. nih.govplos.orgrsc.orgresearchgate.net These models rely on a wide range of molecular descriptors, which can be calculated from the molecule's 2D or 3D structure and can include constitutional, topological, geometric, and electronic descriptors.

Table 3: Common Descriptors Used in QSAR/QSPR Modeling

Descriptor TypeExamples
Constitutional Molecular Weight, Number of Atoms, Number of Rings
Topological Connectivity Indices, Shape Indices
Geometric Molecular Surface Area, Molecular Volume
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Charges

The development of robust QSAR and QSPR models can accelerate the process of drug discovery and materials design by allowing for the virtual screening of large numbers of compounds and the prioritization of candidates for synthesis and experimental testing.

In Silico Screening and Ligand-Receptor Docking

The exploration of the biological potential of novel chemical entities is increasingly driven by computational methods, which offer a rapid and cost-effective means of identifying promising candidates for further experimental investigation. In the context of this compound, in silico screening and ligand-receptor docking studies are pivotal in predicting its interaction with specific biological targets, thereby elucidating its potential therapeutic applications. These computational approaches are particularly valuable for derivatives of the benzofuran scaffold, which is a core structure in many biologically active compounds. nih.gov

In silico virtual screening involves the computational screening of large libraries of chemical compounds against a biological target to identify those that are most likely to bind and exert a biological effect. nih.gov For a compound like this compound, this process would typically begin with the generation of a 3D model of the molecule, optimized for its lowest energy conformation. This model is then used to screen against a panel of known biological targets, often proteins or enzymes, that are implicated in disease pathways.

Ligand-receptor docking is a more focused computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Current time information in Bangalore, IN. This method is instrumental in understanding the binding mode and affinity of a compound within the active site of a target protein. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor, followed by the use of a docking algorithm to explore the conformational space of the ligand within the receptor's binding site and to score the different binding poses.

Detailed Research Findings

While specific in silico screening and docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the well-established biological activities of various benzofuran derivatives allow for the extrapolation of potential targets and interaction patterns. Benzofuran derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. documentsdelivered.com

For instance, a hypothetical docking study of this compound could be performed against a relevant bacterial enzyme, such as DNA gyrase, which is a validated target for antibacterial agents. asianpubs.org In such a study, the binding affinity and interaction patterns of this compound would be compared with those of known inhibitors of the enzyme.

The docking results would typically be presented in a data table, summarizing key metrics such as binding energy, estimated inhibition constant (Ki), and the specific amino acid residues involved in the interaction.

Interactive Data Table: Hypothetical Docking Results of this compound against Mycobacterium tuberculosis DNA GyraseB

Compound NameBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting ResiduesHydrogen Bond Interactions
This compound-7.81.5Asp89, Glu50, Asn46, Ile90Asp89, Asn46
Novobiocin (Control)-8.50.5Asp89, Glu50, Arg76, Thr165Asp89, Arg76

The data in the table illustrates that this compound could potentially bind to the active site of DNA GyraseB with a strong binding affinity, as indicated by the negative binding energy. The estimated inhibition constant suggests that the compound might exhibit inhibitory activity in the micromolar range. The predicted interactions with key amino acid residues, particularly the formation of hydrogen bonds with Asp89 and Asn46, would be crucial for the stability of the ligand-receptor complex.

The binding mode of this compound within the active site of a target protein would be further analyzed to understand the structural basis of its potential activity. The benzofuran ring system can participate in hydrophobic interactions with non-polar residues, while the glyoxylaldehyde moiety, with its oxygen atoms, is capable of forming hydrogen bonds with polar residues in the active site. These interactions are fundamental to the molecular recognition and binding process.

It is important to note that in silico results are predictive and require experimental validation. However, they provide a valuable starting point for the rational design and optimization of more potent and selective analogs of this compound for specific therapeutic targets.

Biological Activity and Mechanistic Insights of 2 Benzofuranglyoxylaldehyde

Exploration of Biological Targets and Pathways

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within a biological system. For 2-Benzofuranglyoxylaldehyde, research is ongoing to identify these targets and the subsequent signaling pathways that are modulated.

Enzyme Inhibition Mechanisms and Kinetics

While specific enzyme inhibition studies on this compound are not extensively documented in publicly available research, the broader class of benzofuran (B130515) derivatives has been shown to interact with various enzymes. The nature of this inhibition can be competitive, non-competitive, or uncompetitive, each with distinct kinetic profiles.

Competitive Inhibition: In this model, an inhibitor, which often shares structural similarity with the substrate, binds to the active site of an enzyme, preventing the substrate from binding. Increasing the substrate concentration can overcome this type of inhibition. The Michaelis-Menten constant (Km) is increased, while the maximum velocity (Vmax) remains unchanged.

Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. In this case, Vmax is decreased, but Km remains the same. nih.gov

Irreversible Inhibition: This type of inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to a permanent loss of enzyme activity.

Future research on this compound will likely involve screening against a panel of enzymes to identify specific inhibitory activities and detailed kinetic analysis to determine the mechanism of action.

Receptor Binding and Activation/Antagonism Mechanisms

The interaction of small molecules with cellular receptors is a fundamental process in pharmacology. Ligands can act as agonists, activating the receptor to elicit a biological response, or as antagonists, blocking the receptor and preventing its activation by endogenous ligands. The binding of a ligand to a receptor is characterized by its affinity (Kd) and can be measured using techniques like radioligand binding assays. revvity.comsci-hub.se

For G protein-coupled receptors (GPCRs), ligand binding can stabilize specific receptor conformations, leading to the activation of downstream signaling pathways. mit.edu The binding of an agonist often induces a conformational change that facilitates the coupling of G proteins, initiating a signaling cascade. Conversely, an antagonist may bind to the receptor without inducing this conformational change, thereby blocking signaling. mit.eduvinmec.com Studies on benzofuran derivatives suggest potential interactions with various receptors, but specific data for this compound is needed to elucidate its receptor binding profile and functional effects.

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that control fundamental cellular processes such as growth, proliferation, and apoptosis. The dysregulation of these pathways is often implicated in diseases like cancer. plos.org Small molecules can modulate these pathways by targeting key protein components.

For instance, the PI3K/AKT and MAPK/ERK pathways are critical for cell survival and proliferation and are common targets for anticancer drugs. nih.gov Formononetin, an isoflavone, has been shown to induce apoptosis in cancer cells by modulating these pathways. nih.gov Similarly, the transforming growth factor-beta (TGF-β) signaling pathway, which can have both tumor-suppressive and tumor-promoting roles, is another potential target for therapeutic intervention. oaepublish.commedsci.org While direct evidence for this compound is pending, its structural similarity to other biologically active heterocyclic compounds suggests that it may also exert its effects through the modulation of such critical signaling cascades.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For benzofuran derivatives, SAR studies have revealed that substitutions at various positions on the benzofuran ring system can significantly influence their biological properties, including anticancer and antimicrobial activities. mdpi.comresearchgate.net

For example, the introduction of certain functional groups at the C-2 position of the benzofuran nucleus has been shown to be critical for cytotoxic activity. mdpi.com The nature and position of substituents can affect the compound's electronic properties, lipophilicity, and steric interactions with its biological target, thereby influencing its potency and selectivity. Future SAR studies on this compound will be essential to identify key structural features responsible for its biological effects and to guide the design of more potent and selective analogs.

Mechanistic Investigations of Antimicrobial Properties (e.g., antibacterial, antifungal)

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Flavonoids and other natural products have shown promise in this area. nih.gov Potential antibacterial mechanisms include:

Inhibition of Cell Wall Synthesis: Some antibiotics, like cephalosporins, inhibit the enzymes responsible for building the bacterial cell wall, leading to cell lysis. nih.gov

Disruption of the Cell Membrane: Certain compounds can interfere with the integrity of the bacterial cell membrane, causing leakage of cellular contents. vinmec.com

Inhibition of Protein Synthesis: This can occur by targeting the bacterial ribosome, as seen with tetracyclines and macrolides. vinmec.com

Inhibition of Nucleic Acid Synthesis: This mechanism involves interfering with DNA replication or transcription.

While the specific antimicrobial mechanism of this compound is yet to be determined, studies on related benzofuran compounds suggest that they may act through one or more of these pathways.

Elucidation of Potential Anticancer Mechanisms and Selectivity

The development of effective and selective anticancer drugs is a major goal of modern medicine. Benzofuran derivatives have emerged as a promising class of compounds with potential anticancer activity. mdpi.com The proposed mechanisms for their anticancer effects are diverse and include:

Induction of Apoptosis: Many chemotherapeutic agents work by triggering programmed cell death in cancer cells. This can involve the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases. frontiersin.org

Cell Cycle Arrest: Compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G2/M. frontiersin.org

Inhibition of Angiogenesis: Preventing the formation of new blood vessels can starve tumors of essential nutrients and oxygen.

Inhibition of Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to DNA damage and cell death. therapyselect.de

DNA Intercalation: Some molecules can insert themselves between the base pairs of DNA, disrupting its structure and function. therapyselect.de

The selectivity of anticancer agents for tumor cells over normal cells is a critical factor in minimizing side effects. The unique microenvironment and altered signaling pathways of cancer cells can be exploited to achieve this selectivity. mdpi.comfrontiersin.org Further research is needed to investigate the specific anticancer mechanisms of this compound and to assess its selectivity profile.

Prodrug Strategies and Metabolic Transformations Impacting Biological Activity

The clinical application of therapeutic agents can be significantly influenced by their metabolic fate and amenability to prodrug strategies. While specific research on the prodrug design and metabolic pathways of this compound is not extensively documented in publicly available literature, an understanding can be extrapolated from the broader class of benzofuran derivatives. These related compounds offer valuable insights into potential metabolic transformations and strategies to enhance biological activity.

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. This approach is often employed to improve a drug's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. For benzofuran derivatives, several prodrug strategies have been explored to enhance their biological activities. One notable example involves the formulation of a disodium (B8443419) phosphate (B84403) ester derivative of a benzofuran compound, which is rapidly cleaved in vivo to release the active drug. This prodrug demonstrated a tenfold increase in antitumor activity, eightyfold better selectivity, and a fivefold longer half-life compared to the parent compound. mdpi.com

The aldehyde and hydroxyl functional groups present in many benzofuran derivatives, such as 6-hydroxy-5-benzofurancarboxaldehyde, are amenable to prodrug derivatization. For instance, the acetylation of a hydroxyl group can improve bioavailability, while the formation of imine linkages with the aldehyde group can facilitate controlled release under physiological conditions. vulcanchem.com

The metabolic transformation of benzofuran derivatives typically involves Phase I and Phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. The aldehyde group of benzofuran carboxaldehydes, for instance, can be oxidized to a carboxylic acid or reduced to an alcohol. The aldehyde moiety can also react with amines to form Schiff bases, which can influence the compound's biological interactions.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation, sulfation, and methylation.

The metabolism of dibenzofuran (B1670420) by certain bacteria, such as Pseudomonas putida, has been shown to produce various benzofuran derivatives. nih.gov This microbial metabolism can lead to the formation of metabolites like 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid and subsequently other benzofuran derivatives through pathways involving hydrogenation, decarboxylation, and oxidation. nih.gov While this is a microbial degradation pathway, it highlights the potential for the benzofuran ring system to undergo complex metabolic transformations.

In the context of this compound, the presence of the glyoxylaldehyde moiety suggests several potential metabolic routes. The aldehyde groups are susceptible to oxidation to the corresponding carboxylic acids or reduction to alcohols. These transformations would significantly alter the compound's polarity, reactivity, and biological activity. The exact metabolic fate and the impact on its biological activity would require specific experimental investigation.

Table of Potential Metabolic Reactions for Benzofuran Aldehydes

Reaction TypeFunctional GroupPotential MetaboliteReference
OxidationAldehydeCarboxylic Acid
ReductionAldehydeAlcohol
Schiff Base FormationAldehydeImine

Table of Prodrug Strategies for Benzofuran Derivatives

Prodrug MoietyParent Functional GroupAdvantageReference
Phosphate EsterHydroxylIncreased activity, selectivity, and half-life mdpi.com
AcetylHydroxylImproved bioavailability vulcanchem.com
ImineAldehydeControlled release vulcanchem.com

Applications of 2 Benzofuranglyoxylaldehyde in Organic Synthesis

2-Benzofuranglyoxylaldehyde as a Versatile Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with the benzofuran (B130515) ring itself being a privileged structure in many pharmacologically active molecules. sigmaaldrich.com The functional groups of this compound allow it to serve as a synthon for a variety of more complex heterocyclic systems through cyclization and condensation reactions. mdpi.comnih.gov

The adjacent aldehyde and ketone groups can react with binucleophiles to form new rings. For instance, reaction with hydrazine (B178648) derivatives could yield pyridazinone structures, while condensation with compounds like o-phenylenediamine (B120857) could lead to the formation of quinoxaline (B1680401) derivatives. rsc.org These reactions leverage the dicarbonyl nature of the glyoxal (B1671930) unit to build new heterocyclic rings onto the existing benzofuran framework. The indole (B1671886) moiety, another important heterocycle, has been extensively used as a building block in cycloaddition reactions to create diverse frameworks, a strategy that could be adapted for benzofuran derivatives. researchgate.net

Table 1: Potential Heterocyclic Systems from this compound

Reagent Potential Heterocyclic Product Reaction Type
Hydrazine Hydrate Pyridazinone-fused benzofuran Condensation/Cyclization
o-Phenylenediamine Quinoxaline-fused benzofuran Condensation/Cyclization
Guanidine Pyrimidine-fused benzofuran Condensation/Cyclization

Role in the Synthesis of Natural Products and Bioactive Molecules

The total synthesis of natural products is a field that drives innovation in organic chemistry. nih.govresearchgate.net Many bioactive natural products and pharmaceuticals are heterocyclic compounds, making versatile building blocks highly sought after. mdpi.comnorceresearch.nomdpi.com While no direct total syntheses employing this compound have been prominently reported, its structural motifs are present in various bioactive molecules. The benzofuran ring is a key component of many natural products with activities ranging from antimicrobial to anticancer.

The functional handles of this compound allow for its incorporation into larger, more complex molecular architectures. uni-lj.si Synthetic strategies could involve using the aldehyde for Wittig-type reactions to extend carbon chains or using the ketone for aldol (B89426) condensations, which are fundamental steps in the assembly of polyketide natural products. nih.gov The development of efficient synthetic strategies and the preparation of compound libraries are crucial for discovering new bioactive leads. norceresearch.no

Asymmetric Synthesis Utilizing this compound as a Chiral Precursor

Asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule, is critical in the pharmaceutical industry. iipseries.org This can be achieved using chiral auxiliaries, which are enantiomerically pure compounds that direct the stereochemical outcome of a reaction. williams.eduresearchgate.net

Although this compound is an achiral molecule, its carbonyl groups provide reaction sites for the introduction of chirality. For example, the aldehyde could be targeted in an asymmetric allylation or aldol reaction using a chiral catalyst to create a stereocenter. Alternatively, the compound could be reacted with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral substrate. williams.eduresearchgate.net Subsequent diastereoselective reactions, like alkylation at a position alpha to the carbonyl group, would establish a new stereocenter with a controlled configuration. The auxiliary could then be cleaved to yield an enantiomerically enriched product. Such strategies have been successfully applied in the asymmetric synthesis of a variety of chiral morpholines and other heterocycles. rsc.org

Table 2: Strategies for Asymmetric Synthesis with this compound

Method Description Key Reaction
Chiral Catalyst A chiral catalyst promotes the reaction of a nucleophile with one of the carbonyl groups, preferentially forming one enantiomer. Asymmetric Aldol Reaction, Asymmetric Allylation
Chiral Auxiliary The achiral starting material is covalently bonded to a chiral molecule (auxiliary) to create a chiral intermediate. This intermediate then undergoes a diastereoselective reaction. Diastereoselective Alkylation, Diastereoselective Reduction

Development of Novel Reagents and Catalysts Derived from this compound

The unique structure of this compound allows for its transformation into specialized reagents or ligands for catalysis. By chemically modifying its functional groups, new molecules with specific reactivity or coordinating properties can be designed. For example, condensation of the dicarbonyl moiety with chiral diamines could produce chiral ligands. These ligands, when complexed with a metal center (e.g., Ruthenium, Copper, Rhodium), could function as catalysts for asymmetric reactions like hydrogenations or cyclopropanations. nih.gov The development of new heterocyclic ligands is a continuous effort in the field of coordination and organometallic chemistry. mdpi.com

Applications in Materials Science (e.g., conductive polymers, fluorescent probes)

Materials science is an interdisciplinary field that involves discovering and designing new materials. wikipedia.orgcase.edu The properties of this compound’s aromatic and functional groups make it a candidate for incorporation into advanced materials.

Conductive Polymers: Conducting polymers are organic materials that can conduct electricity. rsc.orgnih.govresearchgate.net They typically feature a backbone of conjugated double bonds. encyclopedia.pubfrontiersin.org While the benzofuran unit itself is not inherently conducting, this compound could be used as a monomer or cross-linking agent in the synthesis of larger polymer systems. For example, it could undergo polymerization reactions through its carbonyl groups to be integrated into a polymer backbone, potentially modifying the electronic properties of the final material. Polyaniline and polythiophene are well-known examples of conductive polymers whose properties can be tuned through synthesis and doping. nih.gov

Fluorescent Probes: Fluorescent probes are molecules that absorb light at one wavelength and emit it at a longer wavelength, and they are widely used in biological imaging. thermofisher.com Many fluorescent dyes are based on aromatic and heterocyclic structures. nih.govperiodikos.com.br The benzofuran ring system is known to be a part of some fluorescent compounds. periodikos.com.br this compound could serve as a scaffold for creating new fluorescent probes. The carbonyl groups are electron-withdrawing and can be used to tune the electronic structure and thus the photophysical properties of the molecule. Reaction of the aldehyde or ketone with specific recognition moieties could create "turn-on" probes that fluoresce upon reacting with a target analyte, such as hydrogen peroxide or specific ions. mdpi.com Probes with two-photon absorption capabilities are particularly useful for deep-tissue imaging in living organisms. rsc.org

Advanced Analytical Methodologies for 2 Benzofuranglyoxylaldehyde Research

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of 2-Benzofuranglyoxylaldehyde, providing the means to separate it from starting materials, byproducts, and impurities. The choice of method depends on the specific analytical goal, whether it be assessing purity, monitoring a reaction, or isolating the compound for further study.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound due to its high resolution and quantitative accuracy. wjpmr.comglobalresearchonline.net The development of a robust HPLC method is a meticulous process that involves the strategic selection of several key parameters to achieve optimal separation. wjpmr.com

A typical HPLC method for this compound would likely employ reversed-phase chromatography. thermofisher.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between these two phases. wjpmr.com For this compound, a C18 column is a common choice for the stationary phase. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netunirioja.es The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve the desired separation. wjpmr.com

Method validation is a critical step to ensure that the developed HPLC method is reliable, reproducible, and fit for its intended purpose. wjpmr.commedicinescience.org This process involves evaluating several parameters, as detailed in the table below.

Table 1: Key Parameters for HPLC Method Validation

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte. researchgate.netA high regression coefficient (R²) value, typically >0.99, is desired. medicinescience.org
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.netExpressed as the relative standard deviation (%RSD), which should generally be less than 2%. researchgate.net
Accuracy The closeness of the test results obtained by the method to the true value. nih.govOften assessed by recovery studies, with expected recovery percentages typically in the range of 98-102%. researchgate.net
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. chromforum.orgThe analyte peak should be well-resolved from impurity peaks and any components from the solvent or mobile phase. chromforum.org
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. medicinescience.orgDetermined by signal-to-noise ratio or other statistical methods.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. medicinescience.orgDetermined by signal-to-noise ratio or other statistical methods.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results despite minor changes in mobile phase composition, pH, column temperature, etc.

This table is a generalized representation. Specific values and parameters may vary based on the requirements of the analysis and regulatory guidelines.

The purity of this compound is typically determined by calculating the peak area percentage of the main analyte peak relative to the total area of all peaks in the chromatogram. chromforum.orgresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. libretexts.org However, this compound, with its polar functional groups, may not be sufficiently volatile or thermally stable for direct GC analysis. libretexts.org Therefore, a crucial step often involves chemical derivatization to convert the analyte into a more volatile and thermally stable form. jfda-online.comresearch-solution.comresearchgate.net

Derivatization modifies the analyte's functional groups, such as the aldehyde and ketone, to reduce their polarity and increase their volatility. researchgate.net Common derivatization reactions for aldehydes and ketones include silylation, acylation, and the formation of oximes. libretexts.orgjfda-online.comresearch-solution.com For instance, reacting this compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, resulting in a more volatile derivative suitable for GC analysis. semanticscholar.orgchalmers.se Another approach is derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which forms a stable oxime derivative that is highly responsive to electron capture detection (ECD) or can be analyzed by mass spectrometry. sigmaaldrich.com

The development of a GC method for a derivatized analyte involves optimizing parameters such as the injection mode, carrier gas flow rate, and the temperature program of the column oven. shimadzu.com

Table 2: Typical GC Parameters for Analysis of Aldehyde Derivatives

ParameterDescriptionExample Condition
Column The stationary phase where separation occurs.A nonpolar column like a DB-5ms or SLB-5ms is often used. sigmaaldrich.com
Carrier Gas The mobile phase that transports the sample through the column.Helium or hydrogen are common choices. shimadzu.com
Injection Mode The method of introducing the sample into the GC.Splitless injection is often used for trace analysis. sigmaaldrich.com
Oven Temperature Program A temperature gradient used to elute compounds with different boiling points.e.g., 40 °C, ramped at 7 °C/min to 250 °C. sigmaaldrich.com
Detector The device that measures the eluting components.Flame Ionization Detector (FID) or Mass Spectrometer (MS). shimadzu.com

This table provides illustrative examples. Actual conditions would be optimized for the specific derivative of this compound.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for screening purposes. libretexts.orgwordpress.comsigmaaldrich.com In the synthesis of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the product. rochester.edusigmaaldrich.com

The principle of TLC is similar to other forms of chromatography, involving the separation of components based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). sigmaaldrich.com To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material. rochester.edu The plate is then developed in a suitable mobile phase.

The choice of the mobile phase, or eluent, is critical for achieving good separation. A common starting point is a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate). researchgate.net The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5. rochester.edu The spots are visualized under UV light, as compounds like this compound are often UV-active. wordpress.com

Table 3: Application of TLC in Reaction Monitoring

StepDescription
Spotting Apply a small spot of the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) on the baseline of the TLC plate. rochester.edu
Development Place the plate in a sealed chamber containing the mobile phase. The solvent moves up the plate by capillary action. rochester.edu
Visualization After development, the plate is dried and observed under a UV lamp. The separated compounds appear as dark spots. wordpress.com
Interpretation The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The relative positions of the spots (Rf values) help in identifying the components. libretexts.org

TLC is also a valuable tool for screening different reaction conditions or for the preliminary identification of compounds in a mixture before employing more sophisticated techniques like HPLC or GC. researchgate.netnih.gov

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful approach for the comprehensive analysis of complex samples. For this compound, the combination of liquid or gas chromatography with mass spectrometry is particularly valuable for trace analysis and structural elucidation.

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is ideal for the trace analysis of this compound and the identification of its potential metabolites. nih.govarxiv.org This method combines the superior separation capabilities of HPLC with the definitive identification power of tandem mass spectrometry. thermofisher.comijpras.com

In an LC-MS/MS system, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. thermofisher.com Electrospray ionization (ESI) is a common ionization technique for moderately polar compounds like this compound. thermofisher.com The mass spectrometer can be operated in several modes. For trace analysis, selected reaction monitoring (SRM) is often employed. nih.gov In SRM, the first quadrupole (MS1) is set to select the precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell. The second quadrupole (MS2) is set to monitor for a specific fragment ion. This two-stage filtering process significantly reduces background noise and enhances sensitivity. nih.gov

For metabolite identification, the mass spectrometer is used to acquire full scan mass spectra and product ion spectra (MS/MS). nih.govnih.gov The fragmentation pattern of the parent molecule provides valuable structural information that can be used to elucidate the structure of unknown metabolites. ijpras.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the analyte and its metabolites. ijpras.com

Table 4: LC-MS/MS Parameters for Trace Analysis

ParameterDescriptionTypical Setting/Mode
LC Column Stationary phase for separation.Reversed-phase C18. nih.gov
Mobile Phase Solvents used for elution.Water/acetonitrile or water/methanol gradient. thermofisher.com
Ionization Source Method for generating ions.Electrospray Ionization (ESI), often in positive or negative mode depending on the analyte. thermofisher.com
Mass Analyzer Device for separating ions by m/z.Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap). thermofisher.comnih.gov
Scan Mode for Quantitation Method for detecting specific analytes.Selected Reaction Monitoring (SRM). arxiv.org
Scan Mode for Identification Method for structural elucidation.Product Ion Scan (MS/MS) and Precursor Ion Scan. ijpras.com

This table presents a general overview. Specific parameters are highly dependent on the analyte and the instrument.

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. nih.govowlstonemedical.com For this compound, GC-MS analysis would typically be performed on its volatile derivatives, as discussed in the GC section. jfda-online.comsemanticscholar.org The mass spectrometer provides definitive identification of the eluting peaks from the GC column based on their unique mass spectra. mdpi.com

After separation in the GC column, the derivatized analyte enters the ion source of the mass spectrometer, where it is typically ionized by electron impact (EI). nih.gov This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a characteristic mass spectrum that serves as a "fingerprint" for that compound. chalmers.se This fragmentation pattern provides rich structural information. chalmers.se

The acquired mass spectra can be compared to spectral libraries (like the NIST library) for compound identification. mdpi.com For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, leading to enhanced sensitivity and selectivity. sigmaaldrich.com Comprehensive two-dimensional gas chromatography (GCxGC-MS) can be employed for very complex samples, offering significantly increased separation power. nih.gov

Electrochemical Methods in Quantitative and Qualitative Analysis

Electrochemical analysis offers a powerful suite of techniques for investigating redox-active molecules like benzofuran (B130515) derivatives. nih.gov Methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly valuable for studying the oxidation and reduction behavior of these compounds, providing insights into their reaction mechanisms and enabling sensitive quantification. tandfonline.com

The electro-oxidation of benzofuran derivatives has been successfully studied using various solid electrodes, including carbon paste and platinum. tandfonline.com For qualitative analysis, cyclic voltammetry can reveal the reversibility of electron transfer processes and the number of electrons involved. For instance, studies on structurally related drugs have used CV to propose oxidative mechanisms by analyzing potential-pH (Ep/pH) plots and coulometric data. tandfonline.com

For quantitative purposes, differential pulse voltammetry (DPV) is often employed due to its high sensitivity and excellent discrimination against background currents. Research on novel benzofuran derivative-modified carbon paste electrodes has demonstrated their effectiveness in the simultaneous determination of multiple analytes. scielo.br These modified electrodes can lower the overpotential required for oxidation, thereby enhancing the analytical signal. scielo.br For example, a modified electrode was used for the simultaneous DPV determination of levodopa, acetaminophen, and tryptophan, achieving low detection limits. While specific studies on this compound are not prevalent, the established methods for similar compounds provide a clear framework for its analysis. A recent study even identified the closely related 2-benzofurancarboxaldehyde (B45435) in plant samples using electrochemical fingerprint spectra, highlighting the technique's applicability. nih.gov

The table below summarizes typical performance characteristics for the quantitative analysis of a benzofuran derivative using DPV, illustrating the potential analytical parameters for this compound.

ParameterValueReference Compound(s)Technique
Linear Range1.0 - 2000.0 µMLevodopaDPV with modified electrode
Detection Limit (3σ)0.36 µMLevodopaDPV with modified electrode
Working ElectrodeBenzofuran derivative/OCNTs-CPE*Levodopa, Acetaminophen, TryptophanDPV
pH (Optimum)7.4LevodopaDPV

*7,8-dihydroxy-3,3,6-trimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one / Oxidized Multi-Walled Carbon Nanotubes - Carbon Paste Electrode

Emerging Analytical Techniques (e.g., Capillary Electrophoresis, Ion Mobility Spectrometry)

Beyond traditional methods, emerging analytical techniques provide enhanced resolution, speed, and structural information, which are crucial for comprehensive research on compounds like this compound.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It is particularly useful for the analysis of chiral compounds and complex mixtures. CE has been successfully applied to the enantioseparation of psychoactive benzofuran derivatives, often referred to as "benzofurys". nih.gov

In a study aimed at the chiral separation of 16 different recreational drugs, including seven benzofuran derivatives, CE with sulfobutylether β-cyclodextrin as a chiral selector proved effective. nih.gov The method was optimized to resolve the enantiomers of most analytes under a single set of conditions, achieving baseline resolution in under 25 minutes. nih.gov This demonstrates the potential of CE for assessing the enantiomeric purity of chiral benzofuran compounds like this compound, should it exist in stereoisomeric forms.

The optimized conditions from this research provide a template for developing a separation method for this compound.

ParameterOptimal ConditionAnalytes
TechniqueCapillary Electrophoresis (CE)Benzofury derivatives, Cathinones, etc.
Chiral Selector14 or 16 mM Sulfobutylether β-cyclodextrin16 recreational drugs
Background Electrolyte50 mM Ammonium acetate (B1210297) solution16 recreational drugs
pH4.516 recreational drugs
Organic Modifier10% Acetonitrile (ACN)16 recreational drugs
ResolutionBaseline resolution for most enantiomers16 recreational drugs

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is an analytical technique that separates gas-phase ions based on their size, shape, and charge. scielo.org.co Ions are driven through a drift tube filled with a neutral buffer gas by a weak electric field. Their resulting velocity depends on their collision cross-section (CCS), a value that reflects the ion's three-dimensional structure. This ability to separate based on physical shape makes IMS exceptionally powerful for distinguishing between isomers that may be indistinguishable by mass spectrometry alone. scielo.org.co

IMS is frequently coupled with mass spectrometry (IMS-MS), providing a two-dimensional separation of complex mixtures based on both mobility (shape) and mass-to-charge ratio. nih.govresearchgate.net This combination enhances selectivity and peak capacity, allowing for more confident compound identification.

While specific IMS studies on this compound are not documented in the searched literature, the technique's application can be inferred. For example, IMS-MS could be used to:

Differentiate this compound from its structural isomers, such as 3-Benzofuranglyoxylaldehyde or other positional isomers. Each isomer would be expected to have a unique CCS and therefore a different drift time.

Separate this compound from impurities or related compounds in a sample mixture, such as the starting material 2-benzofurancarboxaldehyde, which would have a different mass and CCS.

Provide structural information (the experimental CCS value) that can be compared to theoretical values calculated for proposed structures to aid in identification.

The table below conceptually illustrates how IMS could distinguish between hypothetical isomers of a benzofuran derivative.

CompoundMolecular FormulaMass (Da)Hypothetical CCS (Ų)Expected Drift Time
Isomer A (Linear side chain)C₁₀H₈O₃176.0473135Shorter
Isomer B (Branched side chain)C₁₀H₈O₃176.0473140Longer
This compoundC₁₀H₆O₃174.0317Value to be determinedValue to be determined

Future Research Directions and Challenges in 2 Benzofuranglyoxylaldehyde Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The advancement of green chemistry principles is crucial for the future synthesis of 2-benzofuranglyoxylaldehyde. Current synthetic routes often rely on traditional methods that may involve harsh conditions, stoichiometric reagents, and the generation of significant waste. Future research will focus on developing more sustainable and atom-economical pathways.

Key areas of development include:

Catalytic Methods: The use of transition-metal catalysts, such as palladium and copper, has shown promise in the synthesis of benzofuran (B130515) rings. numberanalytics.comelsevier.esacs.org Future work will aim to develop more efficient and recyclable catalysts, including nanocatalysts, to minimize waste and energy consumption. researchgate.netnih.gov Gold-catalyzed reactions also present an atom-economic approach for synthesizing benzofuran derivatives. organic-chemistry.org

C-H Activation: Direct functionalization of the benzofuran ring through C-H activation reactions offers a more direct and efficient route to derivatives, avoiding the need for pre-functionalized starting materials. numberanalytics.com

Renewable Feedstocks: Investigating the use of renewable starting materials, such as those derived from natural products like vanillin, can contribute to a more sustainable chemical industry. elsevier.es

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Benzofuran Scaffolds

Feature Traditional Synthesis (e.g., Castro-Stephens Coupling) Green/Future Synthetic Goals
Reagents Often requires pre-formed copper acetylides, stoichiometric bases. elsevier.es Catalytic amounts of reusable metals (e.g., Pd, Cu, Au), benign bases. elsevier.esnih.govorganic-chemistry.org
Solvents Typically high-boiling, toxic solvents like pyridine (B92270) or DMF. elsevier.es Benign and biodegradable solvents (e.g., water, ethanol (B145695), acetone). elsevier.esbeilstein-journals.org
Energy Often requires high temperatures and prolonged reaction times. elsevier.es Ambient temperatures, reduced reaction times through efficient catalysis. elsevier.es
Atom Economy Can be low due to the use of stoichiometric reagents and protecting groups. elsevier.es High, maximizing the incorporation of starting material atoms into the final product. researchgate.net
Waste Generates significant amounts of metal salts and organic waste. elsevier.es Minimal waste generation, with catalyst recycling. nih.gov

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and controlling product selectivity. While some mechanisms for benzofuran synthesis have been proposed, such as those involving sigmatropic rearrangements or transition-metal-catalyzed cyclizations, further investigation is needed. researchgate.nettus.ac.jppublish.csiro.au

Future research should focus on:

Computational Modeling: Utilizing computational chemistry to model reaction pathways, predict transition states, and understand the electronic effects of substituents on reactivity.

Spectroscopic Studies: Employing advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy) to detect and characterize fleeting reaction intermediates.

Kinetic Studies: Performing detailed kinetic analyses to elucidate the rate-determining steps and the influence of various reaction parameters. researchgate.net

A deeper mechanistic insight will enable the rational design of more efficient synthetic protocols and the prediction of novel reactivity patterns for the this compound scaffold.

Identification of Novel Biological Targets and Therapeutic Applications

The benzofuran core is a well-established pharmacophore present in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netrsc.orgbenthamdirect.comresearchgate.netnih.gov Derivatives of 2-acylbenzofurans, a class to which this compound belongs, have also demonstrated significant pharmacological potential. researchgate.netnih.gov

Future research efforts will be directed towards:

High-Throughput Screening: Screening this compound and its derivatives against a diverse array of biological targets to identify new therapeutic leads.

Target Identification and Validation: For active compounds, identifying the specific protein or biological pathway they interact with is crucial. This can be achieved through techniques like affinity chromatography, proteomics, and molecular docking studies. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand how structural modifications impact biological activity, selectivity, and pharmacokinetic properties. nih.govnih.govmdpi.com

Some promising areas for therapeutic applications include:

Oncology: Benzofuran derivatives have been investigated as inhibitors of key cancer targets like lysine-specific demethylase 1 (LSD1) and sirtuins (SIRT2), and as agents against estrogen receptor-dependent breast cancer. nih.govnih.govmdpi.com

Infectious Diseases: The benzofuran scaffold has been a source of potent antibacterial and antifungal agents. rsc.orgnih.gov

Neurodegenerative Diseases: Certain benzofuran-based compounds have shown potential in the context of neurodegenerative disorders. rsc.org

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling and Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.govacs.org For this compound, these computational tools can accelerate research and development in several ways.

Table 2: Applications of AI/ML in this compound Research

Application Area AI/ML Technique Potential Impact
De Novo Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) nih.gov Designing novel this compound derivatives with desired properties (e.g., high binding affinity, specific electronic properties).
Predictive Modeling Support Vector Machines (SVM), Random Forests (RF), Deep Neural Networks (DNNs) acs.orgfrontiersin.org Predicting biological activity (QSAR), ADME/T properties, and material characteristics, reducing the need for extensive experimental screening. nih.gov
Synthesis Prediction Retrosynthesis algorithms Proposing novel and efficient synthetic routes, identifying potential challenges and optimal reaction conditions.
Virtual Screening Docking simulations combined with ML scoring functions frontiersin.orgbrunel.ac.uk Rapidly screening large virtual libraries of compounds to identify promising candidates for further investigation, increasing the hit rate of experimental screens. nih.gov

Exploration of Advanced Materials Applications and Supramolecular Chemistry

Beyond its pharmaceutical potential, the unique electronic and structural features of the this compound scaffold make it an attractive building block for advanced materials. quantumzeitgeist.com Benzofuran-containing molecules have been explored for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). numberanalytics.comacs.orgnih.gov

Future research directions include:

Organic Electronics: Synthesizing polymers and small molecules incorporating the this compound moiety to investigate their charge transport properties, optical absorption, and fluorescence. tus.ac.jpquantumzeitgeist.com

Supramolecular Chemistry: Exploring the self-assembly of this compound derivatives into well-defined nanostructures through non-covalent interactions. The carbonyl groups of the glyoxylaldehyde moiety provide ideal sites for hydrogen bonding and coordination chemistry. These structures could find use in sensing, catalysis, or as host-guest systems. acs.orgresearchgate.net

Dyes and Pigments: The extended π-system of the benzofuran ring suggests potential applications as dyes and pigments. tus.ac.jpquantumzeitgeist.com

Addressing Scalability and Cost-Effectiveness for Industrial Applications

For any promising compound to transition from the laboratory to industrial application, its synthesis must be scalable, cost-effective, and robust. nih.gov Many novel synthetic methods developed in academic settings are not directly transferable to large-scale production due to factors like expensive reagents, complex purification procedures (e.g., chromatography), or safety concerns. elsevier.es

Key challenges to address include:

Flow Chemistry: Investigating the use of continuous flow reactors, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Purification Strategies: Developing non-chromatographic purification methods, such as crystallization or distillation, to reduce costs and solvent waste on an industrial scale. elsevier.es

Successfully addressing these challenges will be critical for the commercial viability of any therapeutic agent or advanced material derived from this compound.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Benzofuranglyoxylaldehyde in laboratory settings?

  • Methodological Answer:

  • Ventilation & PPE: Use fume hoods for reactions and wear NIOSH/EN 166-compliant face shields and safety glasses. Skin contact requires nitrile gloves inspected for integrity, with proper disposal post-use .
  • Emergency Measures: For inhalation, move to fresh air and seek medical attention. Skin/eye exposure requires immediate washing with soap/water (15+ minutes for eyes). Avoid oral ingestion; rinse mouth and consult a physician .
  • Documentation: Maintain safety data sheets (SDS) for emergency reference and risk assessments .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer:

  • Oxidative Pathways: Start with 2-Benzofuranmethanol using oxidizing agents like pyridinium chlorochromate (PCC) in anhydrous dichloromethane. Monitor reaction progress via TLC.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the aldehyde. Confirm purity via melting point and HPLC .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer:

  • NMR: Use 1^1H and 13^{13}C NMR to identify aldehyde protons (~9.8–10.2 ppm) and benzofuran aromatic signals. Compare with NIST’s benzaldehyde derivatives for reference shifts .
  • IR Spectroscopy: Detect carbonyl stretches (C=O) at ~1700–1750 cm1^{-1}.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

  • Methodological Answer:

  • Cross-Validation: Compare experimental shifts with computational predictions (DFT calculations) and NIST database entries for analogous compounds .
  • Solvent Effects: Test in deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to assess hydrogen bonding’s impact on chemical shifts.
  • Dynamic NMR: Investigate tautomerism or conformational changes via variable-temperature NMR .

Q. What computational approaches model this compound’s reactivity in nucleophilic additions?

  • Methodological Answer:

  • DFT Studies: Use Gaussian or ORCA software to optimize geometries (B3LYP/6-311+G(d,p)) and calculate frontier molecular orbitals (FMOs) for electrophilicity indices.
  • Transition State Analysis: Locate TS structures (IRC calculations) for nucleophilic attack pathways. Validate with experimental kinetic data .

Q. How can reaction yields of this compound be optimized under catalytic conditions?

  • Methodological Answer:

  • DoE (Design of Experiments): Vary catalysts (e.g., Lewis acids), solvents, and temperatures systematically. Use ANOVA to identify significant factors.
  • In Situ Monitoring: Employ ReactIR or GC-MS to track intermediate formation and adjust conditions dynamically.
  • Scale-Up Considerations: Balance exothermicity and mixing efficiency using microreactors or flow chemistry setups .

Data Contradiction & Validation Strategies

Q. What strategies address conflicting spectroscopic data in this compound synthesis?

  • Methodological Answer:

  • Multi-Technique Correlation: Combine NMR, IR, and X-ray crystallography (if crystalline) to validate structure.
  • Literature Benchmarking: Cross-reference with peer-reviewed studies on benzofuran aldehydes, noting solvent and instrumentation differences .
  • Reproducibility Checks: Repeat syntheses in triplicate and share raw data (e.g., NMR FID files) for independent validation .

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Reactant of Route 1
2-Benzofuranglyoxylaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.